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molecular formula C11H16O3 B8388617 1-Cyclopropanecarbonyl-cyclopentane carboxylic acid methyl ester

1-Cyclopropanecarbonyl-cyclopentane carboxylic acid methyl ester

Cat. No. B8388617
M. Wt: 196.24 g/mol
InChI Key: ZQYODFVEBJJEPW-UHFFFAOYSA-N
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Patent
US08329699B2

Procedure details

To a solution of methyl 3-cyclopropyl-3-oxopropanoate (2.0 g, 14 mmol) in DMF (70 mL) was added sodium hydride (60% in mineral oil, 1.41 g, 35 mmol). The reaction mixture was stirred for 10 min then 1,4-dibromobutane (1.85 mL, 15 mmol) was slowly added. The reaction mixture was stirred for 2.5 h then carefully quenched with water and extracted with diethyl ether (2×). The combined organics were washed with water (2×) and brine then dried over Na2SO4 and concentrated. The residue was purified by chromatography over 60 g SiO2 (0% to 10% EtOAc/hexanes) to afford 0.63 g (23%) of 1-cyclopropanecarbonyl-cyclopentane carboxylic acid methyl ester as a colorless oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.41 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4](=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7])[CH2:3][CH2:2]1.[H-].[Na+].Br[CH2:14][CH2:15][CH2:16][CH2:17]Br>CN(C=O)C>[CH3:9][O:8][C:6]([C:5]1([C:4]([CH:1]2[CH2:3][CH2:2]2)=[O:10])[CH2:17][CH2:16][CH2:15][CH2:14]1)=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CC1)C(CC(=O)OC)=O
Name
Quantity
1.41 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.85 mL
Type
reactant
Smiles
BrCCCCBr

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 2.5 h
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
then carefully quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×)
WASH
Type
WASH
Details
The combined organics were washed with water (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography over 60 g SiO2 (0% to 10% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
COC(=O)C1(CCCC1)C(=O)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.63 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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